5-Hydrazinyl-1H-indazole hydrochloride
Overview
Description
5-Hydrazinyl-1H-indazole hydrochloride: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
5-Hydrazinyl-1H-indazole hydrochloride, also known as (1H-indazol-5-yl)-hydrazine hydrochloride, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its specific targets.
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The hydrazinyl group can then be introduced through a reaction with hydrazine hydrate under acidic conditions to form the hydrochloride salt .
Industrial Production Methods: Industrial production of 5-Hydrazinyl-1H-indazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are suitable for large-scale production can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Hydrazinyl-1H-indazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted indazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, hydrazine derivatives, and oxides .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydrazinyl-1H-indazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit certain enzymes and pathways that are involved in disease processes .
Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of dyes, pigments, and polymers .
Comparison with Similar Compounds
1H-Indazole: A basic indazole compound with similar structural features.
2H-Indazole: Another indazole derivative with different substitution patterns.
5-Nitro-1H-indazole: A nitro-substituted indazole with distinct chemical properties.
Uniqueness: 5-Hydrazinyl-1H-indazole hydrochloride is unique due to the presence of the hydrazinyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other indazole derivatives and allows for its use in a wide range of applications .
Properties
IUPAC Name |
1H-indazol-5-ylhydrazine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;/h1-4,10H,8H2,(H,9,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSGXXUYIDEIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NN)C=NN2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012879-50-3 | |
Record name | 1H-Indazole, 5-hydrazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012879-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.